trans-(3-fluorocyclopentyl)methanamine hydrochloride physical and chemical properties
trans-(3-fluorocyclopentyl)methanamine hydrochloride physical and chemical properties
An In-Depth Technical Guide on trans-(3-Fluorocyclopentyl)methanamine Hydrochloride
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. trans-(3-Fluorocyclopentyl)methanamine hydrochloride is a highly specialized, conformationally restricted building block. By substituting a hydrogen atom with a highly electronegative fluorine atom on the cyclopentyl scaffold, researchers can precisely modulate lipophilicity, basicity, and metabolic stability without significantly increasing steric bulk. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, stereochemical dynamics, synthetic methodologies, and applications in drug development.
Physicochemical & Structural Profiling
The physical and chemical properties of trans-(3-fluorocyclopentyl)methanamine hydrochloride are dictated by the interplay between the primary amine and the electron-withdrawing fluorine atom. The hydrochloride salt form is universally preferred in synthetic workflows due to its enhanced stability, resistance to atmospheric oxidation, and high aqueous solubility[1].
Core Quantitative Data
Table 1: Physicochemical Properties of trans-(3-Fluorocyclopentyl)methanamine Hydrochloride
| Property | Value | Causality / Significance |
| CAS Registry Number | 1951441-38-5[2] | Specific to the trans diastereomer hydrochloride salt. |
| Molecular Formula | C₆H₁₃ClFN[1] | Includes the HCl equivalent (Free base: C₆H₁₂FN)[3]. |
| Molecular Weight | 153.62 g/mol [1] | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| Appearance | White to off-white crystalline powder | Typical for low-molecular-weight aliphatic amine HCl salts. |
| Solubility | H₂O, DMSO, Methanol | Salt formation disrupts the crystal lattice energy favorably in polar protic/aprotic solvents. |
| Topological Polar Surface Area (TPSA) | 26.0 Ų[3] | Highly favorable for blood-brain barrier (BBB) penetration. |
Stereochemical Dynamics and the "Fluorine Effect"
The cyclopentane ring is highly flexible, rapidly interconverting between envelope and half-chair conformations. However, the introduction of the fluorine atom in a trans relationship to the methanamine group restricts this conformational landscape.
Due to the gauche effect and dipole-dipole minimization, the highly electronegative fluorine atom (F) and the protonated amine (NH₃⁺) strongly influence the ring's puckering[4]. The molecule preferentially adopts a conformation that minimizes electrostatic repulsion between the C-F bond dipole and the C-N bond dipole[5]. This conformational restriction reduces the entropic penalty upon binding to a target protein, often leading to increased binding affinity (lower K_d).
Synthetic Methodology & Workflow
Step-by-Step Experimental Protocol
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Ketone Reduction (Stereoselective):
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Procedure: Treat 3-oxocyclopentanecarboxylic acid with Sodium Borohydride (NaBH₄) in methanol at 0 °C.
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Causality: Hydride delivery occurs preferentially from the less sterically hindered face, yielding predominantly the cis-3-hydroxycyclopentanecarboxylic acid intermediate.
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Deoxofluorination (Stereochemical Inversion):
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Procedure: React the cis-hydroxy intermediate with Diethylaminosulfur trifluoride (DAST) or XtalFluor-E in dichloromethane (DCM) at -78 °C, slowly warming to room temperature.
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Causality: This is the critical stereodefining step. The hydroxyl group acts as a nucleophile, attacking the sulfur of DAST. The subsequent fluoride displacement occurs via an S_N2 mechanism, resulting in a strict inversion of stereochemistry to yield the trans-3-fluorocyclopentanecarboxylate derivative.
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Amidation & Reduction:
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Procedure: Convert the ester/acid to a primary amide using ammonia/CDI, followed by reduction using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under reflux.
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Causality: LiAlH₄ exhaustively reduces the carbonyl of the amide to a methylene (-CH₂-), generating the primary methanamine while preserving the robust C-F bond.
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Hydrochloride Salt Formation:
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Procedure: Dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) at 0 °C. Filter the resulting precipitate.
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Causality: Protonation of the primary amine generates the HCl salt, which immediately precipitates out of the non-polar ether, driving the reaction to completion and allowing for easy isolation via vacuum filtration.
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Synthetic Workflow Visualization
Caption: Stereoselective synthetic workflow for trans-(3-fluorocyclopentyl)methanamine hydrochloride.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
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¹⁹F NMR Spectroscopy: This is the most diagnostic tool. The fluorine atom on the cyclopentyl ring will typically resonate between -160 ppm and -175 ppm. The trans stereochemistry can be confirmed by analyzing the ³J_HF coupling constants between the fluorine atom and the adjacent ring protons, which differ significantly from the cis isomer due to the Karplus relationship.
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LC-MS (ESI+): The mass spectrum must show a strong [M+H]⁺ peak at m/z 118.1, corresponding to the protonated free base (C₆H₁₂FN + H⁺ = 118.1 Da)[3].
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Ion Chromatography: Used to quantify the chloride content, ensuring a 1:1 stoichiometric ratio of amine to HCl.
Applications in Medicinal Chemistry
The integration of the trans-(3-fluorocyclopentyl)methanamine motif into a drug scaffold is primarily driven by the need to overcome pharmacokinetic liabilities[6].
Metabolic Stabilization
Aliphatic rings are notorious "soft spots" for Phase I metabolism. Cytochrome P450 (CYP450) enzymes readily hydroxylate unsubstituted cyclopentyl rings, leading to rapid systemic clearance. By substituting the vulnerable C-H bond with a C-F bond at the C3 position, oxidation is effectively blocked. The C-F bond dissociation energy (~105 kcal/mol) is significantly higher than that of a C-H bond (~98 kcal/mol), making hydrogen atom abstraction by the CYP450 heme iron thermodynamically unfavorable[6].
Modulation of Amine Basicity
The strong inductive electron-withdrawing effect (-I) of the fluorine atom propagates through the sigma-bond framework, slightly reducing the electron density on the primary amine. This lowers the pKa of the amine by approximately 0.5 to 1.0 units compared to the non-fluorinated analog. Consequently, at physiological pH (7.4), a higher fraction of the drug exists in the un-ionized state, significantly enhancing passive membrane permeability and oral bioavailability[5].
Metabolic Resistance Pathway Visualization
Caption: CYP450-mediated metabolic stabilization imparted by C3-fluorination.
References
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National Center for Biotechnology Information. "((1R,3R)-3-Fluorocyclopentyl)methanamine | C6H12FN | CID 97297729". PubChem Database. Available at:[Link]
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Lin, C. et al. "Fluorinated Rings: Conformation and Application". Chemistry - A European Journal (2021). Available at:[Link]
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Hunter, L. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains". PMC (2014). Available at:[Link]
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Wang, Y. et al. "Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis". MDPI (2022). Available at:[Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 1421602-70-1|(2-(Fluoromethyl)cyclopentyl)methanamine|BLD Pharm [bldpharm.com]
- 3. ((1R,3R)-3-Fluorocyclopentyl)methanamine | C6H12FN | CID 97297729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]

